molecular formula C9H10BClO4 B1592881 4-Chloro-2-ethoxycarbonylphenylboronic acid CAS No. 850568-61-5

4-Chloro-2-ethoxycarbonylphenylboronic acid

Cat. No.: B1592881
CAS No.: 850568-61-5
M. Wt: 228.44 g/mol
InChI Key: XKWOKFJBESYBKP-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxycarbonylphenylboronic acid is an organoboron compound with the molecular formula C₉H₁₀BClO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chloro group at the 4-position and an ethoxycarbonyl group at the 2-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-ethoxycarbonylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of this compound with boronic acid derivatives under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxycarbonylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenols

    Reduction: Alcohols

    Substitution: Substituted aromatic compounds

    Cross-Coupling: Biaryl compounds

Scientific Research Applications

4-Chloro-2-ethoxycarbonylphenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-2-ethoxycarbonylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process involves the transfer of the boronic acid group to the palladium catalyst, which then couples with an electrophilic partner to form the desired product .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxycarbonylphenylboronic acid
  • 4-Chlorophenylboronic acid
  • 2-Ethoxycarbonylphenylboronic acid

Uniqueness

4-Chloro-2-ethoxycarbonylphenylboronic acid is unique due to the presence of both a chloro group and an ethoxycarbonyl group on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to similar compounds that lack one of these substituents .

Properties

IUPAC Name

(4-chloro-2-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWOKFJBESYBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629634
Record name [4-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-61-5
Record name [4-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(ethoxycarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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